![molecular formula C13H18BN3O2 B2896390 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine CAS No. 1809890-45-6](/img/structure/B2896390.png)
2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine
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Overview
Description
2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains boron and nitrogen atoms in its structure.
Scientific Research Applications
Synthesis and Luminescent Properties
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine plays a role in the synthesis of luminescent compounds. For example, Cheon et al. (2005) synthesized a series of copolymers with potential applications in organic light-emitting devices. These copolymers displayed emission properties influenced by their composition, showcasing the versatility of the compound in the development of luminescent materials (Cheon et al., 2005).
Anticancer Activity
The compound has been implicated in the synthesis of derivatives with potential anticancer properties. Hammam et al. (2005) reported the synthesis of benzo[b]pyran derivatives, demonstrating notable anticancer activity in vitro. This suggests the utility of this compound in the development of novel anticancer agents (Hammam et al., 2005).
Complex Chemistry and Applications
The compound is instrumental in the synthesis of ligands used in complex chemistry. Halcrow (2005) reviewed the use of related pyrazolylpyridine derivatives in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties. Such applications highlight the compound's role in advanced material and sensor development (Halcrow, 2005).
Antimicrobial and Antioxidant Activities
Compounds synthesized from this compound have demonstrated antimicrobial and antioxidant activities. El‐Borai et al. (2013) reported the synthesis of pyrazolopyridine derivatives with promising antimicrobial and antioxidant properties, underscoring the potential for developing new therapeutic agents (El‐Borai et al., 2013).
Crystal Structure and DFT Study
The compound has been used in studies involving crystal structure analysis and density functional theory (DFT). Huang et al. (2021) conducted a comprehensive study on the crystal structure and DFT of related boric acid ester compounds, contributing to the understanding of their physicochemical properties (Huang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been used in the field of medicine, organic synthesis, and fine chemicals . They are often important intermediates for the synthesis of various drugs .
Mode of Action
Compounds with similar structures have been used as reagents to borylate arenes . This suggests that the compound might interact with its targets through a borylation reaction, leading to changes in the chemical structure of the target molecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)8-17(5)16-10/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEGNOPHKZWDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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